![molecular formula C16H16N6O B2814420 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone CAS No. 2309775-96-8](/img/structure/B2814420.png)

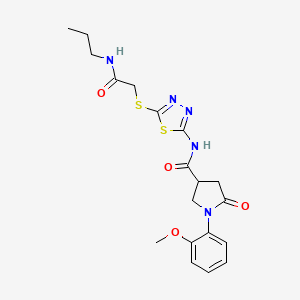

2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

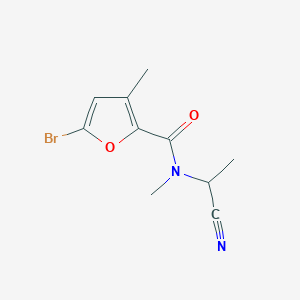

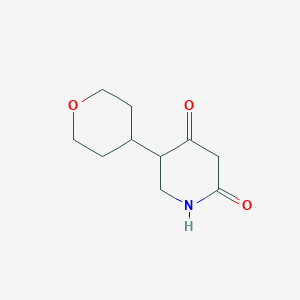

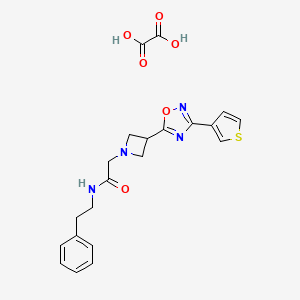

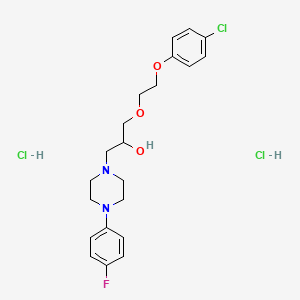

2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications as a drug target.

Applications De Recherche Scientifique

Anticancer Properties

This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it exhibits strong activity against HepG2 cells and moderate activity against MCF-7 cells. Further studies are needed to elucidate its mechanism of action and optimize its efficacy .

Antioxidant Activity

The compound has demonstrated significant antioxidant properties, particularly when evaluated using the ABTS assay. Its radical-scavenging ability suggests potential applications in oxidative stress-related diseases .

Molecular Modeling and Docking Studies

Through molecular docking simulations, researchers found that the compound interacts favorably with specific amino acid residues (Arg184 and Lys179) within a binding pocket. The binding score indicates promising potential for drug development .

Heterocyclic Synthesis

The compound serves as a versatile precursor for heterocyclic compounds. Its synthesis involves coupling with various secondary amines (such as piperidine, morpholine, and diphenylamine) to yield acrylonitrile derivatives. These derivatives exhibit diverse biological activities .

Other Applications

Additional investigations have explored the compound’s behavior toward hydrazine, resulting in the formation of 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine. Furthermore, reactions with ethyl cyanoacetate led to the synthesis of novel derivatives .

Mécanisme D'action

Target of Action

Similar compounds have been found to target tyrosine kinases , which play a crucial role in the signal transduction pathways that control cell growth and differentiation.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the activity of their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions .

Biochemical Pathways

Similar compounds have been found to induce apoptosis, a process of programmed cell death . This suggests that the compound may affect pathways related to cell survival and death.

Result of Action

The compound has been found to exhibit excellent antiproliferative potency, with a significant IC50 value against certain cell lines . This suggests that the compound may have a cytotoxic effect, inhibiting cell growth and multiplication. The compound’s action results in extended survivability in in vivo studies .

Propriétés

IUPAC Name |

2-(benzimidazol-1-yl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c23-15(10-22-11-19-13-4-1-2-5-14(13)22)21-8-12(9-21)20-16-17-6-3-7-18-16/h1-7,11-12H,8-10H2,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVBFYVFWCSLGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C=NC3=CC=CC=C32)NC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2814337.png)

![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2814339.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methyl-1,3-thiazole](/img/structure/B2814342.png)

![2-Chloro-N-[5-(difluoromethoxy)quinolin-8-yl]acetamide](/img/structure/B2814350.png)

![3-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2814353.png)

![Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B2814356.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzofuran-2-carboxamide](/img/structure/B2814359.png)